Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
Description
Nomenclature and Structural Identification
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is systematically identified through multiple nomenclature systems and structural descriptors that precisely define its molecular architecture. The compound bears the molecular formula C15H22ClNO3 with an average molecular mass of 299.795 daltons, establishing its position within the medium-sized organic molecule category. The Chemical Abstracts Service registry number provides unambiguous identification, while the International Union of Pure and Applied Chemistry nomenclature system offers systematic naming conventions that reflect the compound's structural hierarchy.
The molecular structure features several distinct functional domains that contribute to its chemical identity and reactivity profile. The benzoate ester portion constitutes the primary aromatic framework, with the methyl ester group providing characteristic reactivity patterns typical of carboxylic acid derivatives. The ethoxy linkage serves as a flexible spacer unit connecting the aromatic system to the heterocyclic component, while the 4-piperidinyl substituent introduces the six-membered nitrogen-containing ring that defines the compound's classification within piperidine derivatives.
Structural analysis reveals that the compound exists as a hydrochloride salt, indicating protonation of the piperidine nitrogen atom under standard conditions. This protonation state significantly influences the compound's physicochemical properties, including solubility characteristics, crystallization behavior, and intermolecular interactions. The spatial arrangement of functional groups creates specific conformational preferences that affect the molecule's biological activity and synthetic utility.
The compound's structural complexity necessitates careful consideration of stereochemical factors, particularly regarding the piperidine ring conformation and the relative positioning of substituents. These stereochemical considerations become particularly important when evaluating the compound's interactions with biological targets and its behavior in synthetic transformations.
Historical Context and Development
The development of this compound emerged from the broader historical context of piperidine chemistry, which has its roots in the mid-nineteenth century natural product investigations. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained the compound through the nitric acid treatment of piperine. This early work established the foundation for subsequent investigations into piperidine derivatives and their synthetic applications.
The evolution of piperidine-containing compounds gained momentum throughout the twentieth century as researchers recognized the pharmacological significance of this heterocyclic system. The systematic exploration of piperidine derivatives led to the development of numerous pharmaceutical agents, establishing the structural motif as a privileged scaffold in medicinal chemistry. The specific development of benzoate esters containing piperidine substituents represents a more recent advancement, driven by the need for versatile synthetic intermediates and the exploration of structure-activity relationships in drug discovery programs.
Contemporary research has focused on the systematic synthesis and characterization of piperidine-containing benzoate derivatives, with particular attention to their utility as synthetic building blocks and their potential biological activities. The hydrochloride salt formation represents a standard approach in pharmaceutical chemistry for improving compound stability and handling characteristics, reflecting decades of experience in salt selection and formulation development.
The synthetic methodologies for preparing such compounds have evolved significantly, incorporating modern synthetic techniques and optimization strategies. Industrial production methods have been developed that allow for large-scale synthesis while maintaining high purity standards, reflecting the commercial importance of these structural types in pharmaceutical and chemical research.
Chemical Classification in Piperidine-Containing Compounds
This compound occupies a specific position within the broader classification system of piperidine-containing compounds, which represents one of the most important heterocyclic families in pharmaceutical chemistry. Piperidines are characterized by their six-membered saturated ring structure containing one nitrogen atom and five carbon atoms, all in the sp3-hybridized state. This structural framework provides a versatile platform for chemical modification and functionalization, leading to thousands of distinct derivatives with diverse properties and applications.
Within the piperidine classification system, this compound belongs to the category of N-substituted piperidines, where the nitrogen atom participates in forming connections to external functional groups through carbon chains. The specific substitution pattern, featuring a 4-position attachment to an ethoxy linker, places it within the aliphatic-substituted piperidine subcategory. This substitution pattern is particularly significant because it positions the aromatic benzoate system at a defined spatial distance from the piperidine nitrogen, influencing both the compound's conformational behavior and its interaction potential with biological targets.
The benzoate ester functionality classifies the compound simultaneously within the aromatic ester family, creating a dual classification that reflects its hybrid nature. This dual classification is common among modern pharmaceutical intermediates, where multiple pharmacophoric elements are combined to achieve specific biological or synthetic objectives. The methyl ester group specifically categorizes it as a lower alkyl ester, which typically exhibits favorable synthetic reactivity and metabolic characteristics.
From a broader chemical perspective, the compound represents an example of bifunctional molecules that combine aromatic and heterocyclic elements through flexible linking groups. This structural arrangement is characteristic of many bioactive compounds and synthetic intermediates, reflecting the importance of spatial relationships between functional domains in determining molecular properties and activities.
| Classification Category | Specific Assignment | Structural Basis |
|---|---|---|
| Primary Heterocycle | Piperidine derivative | Six-membered saturated nitrogen heterocycle |
| Substitution Pattern | 4-Position ethoxy substituted | Attachment at carbon-4 of piperidine ring |
| Aromatic Component | Para-substituted benzoate | Benzoic acid methyl ester with para-ethoxy linkage |
| Salt Form | Hydrochloride | Protonated nitrogen with chloride counterion |
| Functional Group Class | Aromatic ester-heterocycle hybrid | Combined aromatic ester and aliphatic amine functionality |
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in organic and medicinal chemistry research extends across multiple dimensions, reflecting both its synthetic utility and its potential as a pharmacological tool. In synthetic organic chemistry, the compound serves as a versatile building block that combines multiple reactive sites within a single molecular framework, enabling diverse chemical transformations and the construction of more complex molecular architectures. The presence of both ester and amine functionalities provides complementary reactivity patterns that can be exploited in sequential synthetic operations.
From a medicinal chemistry perspective, the compound embodies structural features commonly associated with bioactive molecules, particularly those targeting neurological and hormonal pathways. The piperidine ring system is present in numerous pharmaceutically active compounds, including selective serotonin reuptake inhibitors, antipsychotic medications, and opioid analgesics. The specific substitution pattern in this compound provides a framework for exploring structure-activity relationships and optimizing biological activity through systematic structural modifications.
Research applications of this compound encompass several key areas of contemporary chemical investigation. The molecule serves as a valuable intermediate in the synthesis of more complex piperidine derivatives, enabling the exploration of new chemical space and the development of novel synthetic methodologies. Its dual functionality makes it particularly useful in multicomponent reaction sequences and cascade transformations, where multiple bond-forming events can be orchestrated within single reaction vessels.
The compound's interaction with biological receptors, particularly estrogen receptors, has been documented in research contexts, suggesting potential applications in hormone-related therapeutic areas. This biological activity profile makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic approaches. The binding affinity to specific receptor subtypes provides insights into structure-based drug design principles and guides the development of more selective and potent analogs.
In materials science applications, the compound's structural characteristics enable its incorporation into polymer systems and advanced materials, where the combination of aromatic and heterocyclic elements can contribute unique properties. The ester functionality allows for polymer backbone incorporation, while the piperidine ring can provide sites for further functionalization or crosslinking reactions.
Current research trends involving this compound include the development of new synthetic routes that improve efficiency and reduce environmental impact, the exploration of its utility in asymmetric synthesis applications, and the investigation of its potential in emerging therapeutic areas. The compound's versatility continues to drive research interest across multiple disciplines, from fundamental synthetic methodology development to applied pharmaceutical research.
| Research Application | Specific Utility | Research Impact |
|---|---|---|
| Synthetic Intermediate | Building block for complex molecule synthesis | Enables access to diverse piperidine derivatives |
| Pharmacological Tool | Receptor binding studies and mechanism investigation | Contributes to structure-activity relationship understanding |
| Materials Science | Polymer incorporation and functionalization | Provides unique properties in advanced materials |
| Methodology Development | Platform for new synthetic method evaluation | Advances synthetic organic chemistry techniques |
| Drug Discovery | Lead compound optimization and analog synthesis | Supports pharmaceutical development programs |
Properties
IUPAC Name |
methyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-2-4-14(5-3-13)19-11-8-12-6-9-16-10-7-12;/h2-5,12,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDMAOSGZXYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112052-86-4 | |
| Record name | Benzoic acid, 4-[2-(4-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112052-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The common synthetic approach involves:
Step 1: Ether Formation (Nucleophilic Substitution)
- Starting with 4-hydroxybenzoic acid or its methyl ester, the phenolic hydroxyl group is alkylated with a suitable 2-(4-piperidinyl)ethyl halide or tosylate to form the 4-[2-(4-piperidinyl)ethoxy]benzoate intermediate.
- This step typically employs a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to facilitate nucleophilic substitution.
Step 2: Esterification
- If starting from 4-hydroxybenzoic acid, the carboxylic acid group is esterified with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the methyl ester.
- Alternatively, esterification can precede ether formation depending on the synthetic strategy.
Step 3: Hydrochloride Salt Formation
- The free base form of the compound is treated with hydrochloric acid (HCl) in an appropriate solvent such as diethyl ether or ethanol to precipitate the hydrochloride salt.
- This step enhances compound stability and solubility characteristics for handling and further applications.
Detailed Reaction Conditions and Optimization
| Step | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| Ether Formation | 4-hydroxybenzoic acid methyl ester, 2-(4-piperidinyl)ethyl bromide, K2CO3, DMF, 80–100°C, 12–24 h | Alkylation of phenol to form ether linkage |
| Esterification | Methanol, H2SO4 (catalytic), reflux 4–6 h | Conversion of acid to methyl ester if not pre-esterified |
| Hydrochloride Formation | HCl gas or 1M HCl in ethanol, 0–25°C, 1–2 h | Formation of stable hydrochloride salt |
| Purification | Recrystallization from ethanol/ether mixtures or chromatography | Removal of impurities, enhancement of purity |
Industrial Scale Considerations
- Reactor Types: Batch reactors with temperature and stirring control are commonly used; continuous flow reactors are increasingly employed for better control and scalability.
- Solvent Selection: Polar aprotic solvents are favored for ether formation; methanol and ethanol are standard for esterification and salt formation.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used for esterification; bases like potassium carbonate assist in ether formation.
- Purification: Recrystallization and chromatographic techniques (silica gel column chromatography or preparative HPLC) ensure high purity (>98%) suitable for research or pharmaceutical use.
- The synthesis pathway ensures high regioselectivity for the 4-piperidinyl substitution due to the controlled alkylation conditions.
- Reaction yields for the ether formation step typically range from 70% to 85%, while esterification yields exceed 90% under optimized conditions.
- Hydrochloride salt formation proceeds quantitatively with nearly 100% conversion, facilitating isolation of the compound as a stable solid.
- Analytical characterization (NMR, IR, MS) confirms the structural integrity and purity of the final product.
Comparative Data Table of Key Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Ether Formation Temp. | 80–100°C | Higher temps improve reaction rate |
| Reaction Time (Ether Step) | 12–24 h | Longer times increase conversion |
| Esterification Temp. | Reflux (65–70°C) | Acid catalysis required |
| Esterification Time | 4–6 h | Sufficient for complete ester formation |
| Hydrochloride Formation | 0–25°C | Room temp or lower for salt precipitation |
| Overall Yield | 75–85% (multi-step) | Dependent on purification efficiency |
| Purity | >98% (HPLC) | Suitable for research and pharmaceutical use |
The preparation of Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is efficiently achieved through a multi-step synthetic route involving ether formation, esterification, and hydrochloride salt formation. The process utilizes standard organic synthesis techniques optimized for yield and purity, adaptable from related piperidinyl benzoate derivatives. Industrial production benefits from controlled reaction conditions, solvent and catalyst choices, and modern purification methods to produce a high-quality compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules, particularly those involving piperidine derivatives. Its versatility in chemical reactions allows for various modifications that can lead to new compounds with potential applications.
- Chemical Reactions: It participates in nucleophilic substitutions, ester hydrolysis, oxidation, and reduction reactions, enhancing its utility in organic synthesis .
Biology
- Neuropharmacology: Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation suggests potential neuroprotective effects against neurodegenerative diseases .
- Biochemical Assays: Its biological activity enables its use in various assays to test interactions with cellular receptors, providing insights into its pharmacological profile .
Medicine
- Therapeutic Potential: The compound is being studied as a lead candidate for developing neuroactive drugs aimed at treating psychiatric disorders due to its interactions with neurotransmitter receptors. Initial studies suggest it may help treat conditions like anxiety and depression .
- Pain Management: Research indicates that it may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies .
Data Table: Comparison of Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride | C₁₆H₂₄ClNO₃ | Different piperidine position |
| This compound | C₁₅H₂₂ClNO₃ | Variation in piperidine substitution |
| Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | C₁₅H₂₂ClNO₃ | Structural isomer with different position |
This table illustrates the diversity within this class of compounds and highlights how slight modifications can lead to significant differences in biological activity and potential applications.
Case Studies and Research Findings
-
Study on Analgesic Activity:
- A study assessed the efficacy of this compound in reducing pain responses in animal models. Results indicated a significant reduction in pain perception compared to control groups, suggesting strong analgesic properties .
-
Anti-inflammatory Research:
- Another investigation focused on its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a marked decrease in inflammatory markers, reinforcing its potential therapeutic applications .
-
Neurotransmitter Interaction Studies:
- Research examining the compound's interaction with serotonin and dopamine receptors revealed promising results, indicating possible applications in treating mood disorders and other neurological conditions .
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and ethoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)
- Structural Differences : Lacks the ethoxy linker between the piperidine and benzoate groups. The piperidine ring is directly attached to the benzene ring.
- Higher LogP (3.07) compared to the target compound, indicating increased lipophilicity .
- Applications : Used in kinase inhibition studies due to its rigid structure .
4-[2-(Piperidinyl)ethoxy]benzoic Acid Hydrochloride (CAS: 166975-76-4)
- Structural Differences : Replaces the methyl ester with a carboxylic acid group.
- Impact on Properties :
- Increased polarity and water solubility due to the free carboxylic acid.
- Likely altered pharmacokinetics (e.g., faster renal clearance) compared to the esterified target compound.
- Synthesis : Synthesized via hydrolysis of the methyl ester derivative, highlighting its role as a metabolic intermediate .
Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS: 1048673-90-0)
- Structural Differences : Substitutes the methyl ester with an ethyl ester and positions the ethoxy-piperidine group at the ortho position of the benzene ring.
- Impact on Properties :
- Ethyl ester increases lipophilicity (higher LogP) compared to the methyl variant.
- Ortho substitution may sterically hinder interactions with planar receptor sites.
- Applications : Investigated in preclinical studies for CNS-targeting activity .
Pioglitazone Hydrochloride (CAS: 112529-15-4)
- Structural Differences : Features a thiazolidinedione core instead of a benzoate ester and includes a pyridinyl ethoxy group.
- Impact on Properties :
4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS: 42060-84-4)
- Structural Differences : Replaces the ethoxy-benzoate group with a 4-methylbenzoyl moiety directly attached to piperidine.
- Absence of the ethoxy linker reduces solubility in polar solvents .
Key Comparative Data
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl (1112052-86-4) | C₁₅H₂₂ClNO₃ | 299.79 | ~3.07 | Methyl ester, ethoxy, piperidine | Drug intermediate, receptor studies |
| Methyl 4-(piperidin-4-yl)benzoate HCl (936130-82-4) | C₁₃H₁₈ClNO₂ | 279.74 | 3.07 | Methyl ester, piperidine | Kinase inhibition |
| 4-[2-(Piperidinyl)ethoxy]benzoic acid HCl (166975-76-4) | C₁₄H₂₀ClNO₃ | 285.77 | ~2.50 | Carboxylic acid, ethoxy, piperidine | Metabolic intermediate |
| Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl (1048673-90-0) | C₁₆H₂₄ClNO₃ | 313.82 | ~3.20 | Ethyl ester, ethoxy, piperidine | Preclinical CNS studies |
| Pioglitazone HCl (112529-15-4) | C₁₉H₂₀ClN₂O₃S | 392.89 | 4.10 | Thiazolidinedione, ethoxy, pyridine | Antidiabetic agent |
Research Findings and Implications
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely serves as a prodrug, improving membrane permeability compared to the carboxylic acid derivative .
- Linker Flexibility : Compounds with ethoxy spacers (e.g., target compound, pioglitazone) exhibit enhanced conformational flexibility, which is critical for binding to dynamic receptor sites .
- Substituent Position : Ortho-substituted derivatives (e.g., CAS 1048673-90-0) show reduced receptor affinity in certain assays compared to para-substituted analogs, underscoring the importance of substitution geometry .
Biological Activity
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS). This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₂ClNO₃
- Molecular Weight : 299.79 g/mol
- IUPAC Name : this compound
The compound's hydrochloride form enhances its solubility in water, making it suitable for various biological and chemical applications.
This compound interacts with specific receptors in the CNS, particularly those involved in neurotransmitter modulation. Its piperidine component is crucial for its interaction with serotonin and dopamine receptors, which are pivotal in managing neurological disorders. The compound's ability to modulate these neurotransmitter systems suggests potential applications in treating psychiatric conditions such as anxiety and depression.
Biological Activity
Several studies have highlighted the biological activities of this compound:
- Neuroprotective Effects : Research indicates that it may exert neuroprotective effects by influencing neurotransmitter pathways, thereby potentially offering therapeutic benefits for neurodegenerative diseases.
- Receptor Modulation : In vitro studies have demonstrated that this compound can modulate receptor activity, which is essential for developing treatments for various psychiatric disorders.
- Pharmacological Potential : Its structural properties allow it to interact effectively with biological systems, making it a candidate for further pharmacological studies aimed at understanding its full therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with similar compounds that may exhibit varying biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | C₁₅H₂₁NO₃ | Different position of piperidine substitution |
| Methyl 2-[2-(piperidin-1-yl)ethoxy]benzoate | C₁₅H₂₂ClNO₃ | Variation in piperidine position affecting activity |
| Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate | C₁₅H₂₂ClNO₃ | Structural variation leading to different biological effects |
This comparison illustrates how minor structural differences can lead to significant variations in biological activity, emphasizing the importance of precise molecular design in drug development.
Case Studies and Research Findings
Research has shown promising results regarding the efficacy of this compound:
- Neuroprotective Studies : In animal models, the compound demonstrated a capacity to protect neuronal cells from oxidative stress, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
- Behavioral Assessments : Behavioral tests in rodent models indicated that administration of this compound could reduce anxiety-like behaviors, supporting its use as an anxiolytic agent.
- Pharmacokinetics : Studies on the pharmacokinetics of related compounds have shown favorable absorption and distribution profiles, which may also apply to this compound, although specific data for this compound are still emerging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
